2-Cyano-4-(3,5-difluorophenyl)phenol
Description
2-Cyano-4-(3,5-difluorophenyl)phenol is a substituted phenolic compound characterized by a cyano (-C≡N) group at the 2-position and a 3,5-difluorophenyl moiety at the 4-position of the phenol ring. Its molecular formula is C₁₃H₇F₂NO, with a calculated molecular weight of 231.18 g/mol. The cyano group confers strong electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group (predicted pKa ~7–8) compared to halogen-substituted analogs. This property may influence its reactivity in coupling reactions or as an intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXQZPSRGSBMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684732 | |
| Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-04-3 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′,5′-difluoro-4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3,5-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Cyano-4-(3,5-difluorophenyl)phenol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3,5-difluorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
2-Cyano-4-(3,5-difluorophenyl)phenol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the exploration of new therapeutic agents.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Chemical Biology: Researchers can use this compound to study biological processes and interactions at the molecular level. It can serve as a probe or ligand in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3,5-difluorophenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and difluorophenyl groups can enhance binding affinity and selectivity for these targets, leading to desired biological effects. The phenol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound to 2-cyano-4-(3,5-difluorophenyl)phenol is 2-chloro-4-(3,5-difluorophenyl)phenol (CAS 1225946-43-9), a high-purity API intermediate manufactured by MolCore . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Chloro substituents provide moderate electron withdrawal, balancing reactivity and stability for large-scale API synthesis .
Synthetic Utility: The nitrile group in the cyano analog enables unique transformations, such as hydrolysis to carboxylic acids or participation in click chemistry. The chloro analog’s stability under ISO-certified manufacturing conditions makes it preferable for standardized pharmaceutical processes .
Stability and Handling: Cyano groups may hydrolyze under acidic/basic conditions, requiring stringent storage protocols. Chloro-substituted phenols are generally more stable, aligning with their use in high-purity intermediates .
Research Findings
- 2-Chloro-4-(3,5-difluorophenyl)phenol is prioritized in drug development due to its established synthetic routes and compatibility with regulatory standards .
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